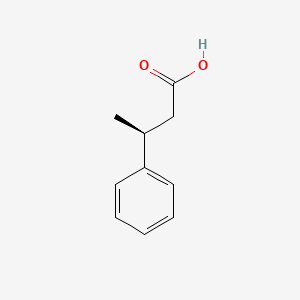

(S)-3-Phenylbutyric acid

概要

説明

(S)-3-Phenylbutyric acid is an organic compound that belongs to the class of carboxylic acids It is characterized by a phenyl group attached to the third carbon of a butyric acid chain

準備方法

Synthetic Routes and Reaction Conditions

(S)-3-Phenylbutyric acid can be synthesized through several methods:

Oxidation of Alkylbenzenes: One common method involves the oxidation of alkylbenzenes using potassium permanganate (KMnO₄) under acidic conditions.

Hydrolysis of Nitriles: Another method involves the hydrolysis of nitriles.

Carboxylation of Grignard Reagents: This method involves the reaction of a Grignard reagent with carbon dioxide (CO₂) to yield a metal carboxylate, followed by protonation to give the carboxylic acid.

Industrial Production Methods

Industrial production of this compound often involves large-scale oxidation processes or the use of Grignard reagents due to their efficiency and scalability.

化学反応の分析

Types of Reactions

(S)-3-Phenylbutyric acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron (Fe).

Major Products Formed

Oxidation: Depending on the conditions, products can include benzoic acid derivatives.

Reduction: Products can include alcohols or aldehydes.

Substitution: Products can include halogenated phenylbutyric acids.

科学的研究の応用

Medicinal Applications

Urea Cycle Disorders

(S)-3-Phenylbutyric acid is primarily known for its role in treating urea cycle disorders. As a pro-drug, sodium phenylbutyrate (the sodium salt of this compound) is used to manage hyperammonemia by facilitating nitrogen excretion through the formation of phenylacetylglutamine, which is then excreted via the kidneys. This pathway is crucial for patients with deficiencies in urea cycle enzymes, as it helps to lower toxic ammonia levels in the blood .

Cancer Research

Recent studies have highlighted the antineoplastic properties of this compound. It has been shown to induce growth arrest and apoptosis in various cancer cell lines. The compound operates as a histone deacetylase inhibitor, which can alter gene expression and potentially suppress tumor growth .

Neurological Disorders

Research indicates that this compound may have neuroprotective effects, making it a candidate for treating conditions such as amyotrophic lateral sclerosis (ALS). Its ability to modulate cellular stress responses and inflammation could provide therapeutic benefits in neurodegenerative diseases .

Biological Research Applications

Metabolic Pathway Studies

In metabolic research, this compound serves as a model compound for studying fatty acid metabolism and its implications in metabolic syndromes. Its structure allows researchers to investigate the interactions between fatty acids and metabolic enzymes, contributing to a deeper understanding of metabolic pathways.

Chemical Chaperone Activity

The compound acts as a chemical chaperone, stabilizing misfolded proteins and assisting in their proper folding. This property is particularly relevant in studies focused on protein misfolding diseases, such as cystic fibrosis and certain types of muscular dystrophy .

Industrial Applications

Organic Synthesis

this compound is utilized as a building block in organic synthesis. Its derivatives are important precursors in the production of various pharmaceuticals and agrochemicals. The compound's ability to undergo oxidation and reduction reactions makes it versatile for synthesizing complex molecules .

Biocatalysis

Recent studies have explored the use of lipases for the kinetic resolution of this compound derivatives in organic solvents. This application demonstrates its potential in biocatalysis, where enzymatic processes are employed to enhance reaction selectivity and efficiency .

Case Study 1: Treatment of Urea Cycle Disorders

A clinical study evaluated the efficacy of sodium phenylbutyrate in patients with urea cycle disorders, demonstrating significant reductions in hyperammonemia episodes when combined with dietary management. The study concluded that this treatment improved overall patient outcomes significantly.

Case Study 2: Anticancer Properties

In vitro studies on various cancer cell lines revealed that this compound effectively inhibited cell proliferation and induced apoptosis. These findings support further investigation into its potential as an adjunct therapy in oncology.

作用機序

The mechanism of action of (S)-3-Phenylbutyric acid involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

類似化合物との比較

Similar Compounds

Phenylacetic acid: Similar structure but with a shorter carbon chain.

Benzoic acid: Contains a phenyl group directly attached to the carboxyl group.

Phenylpropionic acid: Similar structure but with a different carbon chain length.

Uniqueness

(S)-3-Phenylbutyric acid is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and interact with biological systems in distinct ways. Its phenyl group and butyric acid chain provide a balance of hydrophobic and hydrophilic properties, making it versatile for different applications.

生物活性

(S)-3-Phenylbutyric acid, also known as 3-phenylbutyrate, is a compound that has garnered attention due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : CHO

- Molecular Weight : 164.201 g/mol

- Density : 1.1 g/cm³

- Melting Point : 35-38 °C

- Boiling Point : 288 °C

This compound acts through multiple mechanisms:

- Histone Deacetylase Inhibition : It inhibits histone deacetylases (HDACs), which are crucial for regulating gene expression by modifying chromatin structure. This action can lead to altered transcription of genes involved in cell cycle regulation and apoptosis .

- Ammonia Scavenging : The compound serves as an ammonia scavenger in patients with urea cycle disorders, facilitating the excretion of nitrogen waste as phenylacetylglutamine .

- Chemical Chaperone Activity : It stabilizes misfolded proteins, particularly in cystic fibrosis (CF), allowing them to reach the cell surface and function properly .

Anti-inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects by reducing mucosal inflammation and improving oxidative status in the intestines. This effect is significant for conditions involving chronic inflammation .

Antineoplastic Activity

Studies have shown that this compound can induce growth arrest and apoptosis in various cancer cell lines. Its ability to modulate histone acetylation may contribute to its antitumor effects, making it a candidate for cancer therapy .

Clinical Applications

- Cystic Fibrosis : A study demonstrated that sodium phenylbutyrate (the sodium salt form) improved the function of the CFTR protein in patients with cystic fibrosis by stabilizing it in the endoplasmic reticulum .

- Urea Cycle Disorders : In patients with urea cycle disorders, administration of this compound significantly decreased plasma ammonia levels and increased the excretion of nitrogen waste products .

Toxicity and Side Effects

While generally well-tolerated, some side effects have been reported, including menstrual dysfunction in women. Awareness of these potential adverse effects is essential when considering therapeutic use .

Summary Table of Biological Activities

特性

IUPAC Name |

(3S)-3-phenylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-8(7-10(11)12)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,11,12)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZEWMYILWXCRHZ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(=O)O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60357380 | |

| Record name | (S)-3-Phenylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

772-15-6 | |

| Record name | (+)-3-Phenylbutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=772-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-3-Phenylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60357380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Can microorganisms utilize (S)-3-Phenylbutyric acid as a source of energy?

A: While some microorganisms can utilize the racemic mixture of 3-Phenylbutyric acid, research shows that Rhodococcus rhodochrous PB1 selectively metabolizes only the (R)-enantiomer for growth. Interestingly, this bacterium can still transform the (S)-enantiomer into (S)-3-(2,3-dihydroxyphenyl)butyric acid, but only when grown in the presence of (R)-3-Phenylbutyric acid. [] This suggests a cometabolic process where enzymes induced by the (R)-enantiomer are also capable of modifying the (S)-enantiomer.

Q2: Can enzymes distinguish between the enantiomers of 3-Phenylbutyric acid?

A: Yes, enzymes often exhibit stereospecificity. For instance, Chromobacterium viscosum lipase demonstrates a preference for the (S)-enantiomer of 3-Phenylbutyric acid in hydrolysis reactions. [] This selectivity is further highlighted in a study using Chromobacterium viscosum lipase for kinetic resolution on a solid support. Surprisingly, the predominant product obtained was the (R)-(-)-3-Phenylbutyric acid, contradicting the enzyme's preference in solution-phase reactions. [] This intriguing observation emphasizes how immobilization can alter enzyme behavior and enantioselectivity.

Q3: Can the enantioselectivity of enzymes be improved for specific applications?

A: Yes, directed evolution techniques can be employed to enhance enzyme enantioselectivity. One study successfully used error-prone PCR and a mutator strain of E. coli to introduce random mutations into the gene encoding an esterase from Pseudomonas fluorescens. Screening of the resulting mutant library identified variants with almost two-fold improvement in enantioselectivity towards 3-Phenylbutyric acid esters compared to the wild-type enzyme. [] This exemplifies the potential for tailoring enzyme properties for specific biotechnological applications, such as chiral synthesis.

Q4: How is the absolute configuration of this compound derivatives determined?

A: The absolute configuration of this compound derivatives, specifically the medial (1R,1′S,2S)- and distal (S,S)-1,1′-Dimethyl-2,2′-spirobiindan, was established using a combination of synthetic methods and chiral starting materials. The synthesis began with this compound, ensuring the final compounds inherited the desired chirality. [] This approach highlights the importance of well-defined starting materials and controlled synthetic routes in stereoselective synthesis, especially when dealing with compounds possessing multiple chiral centers.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。